2-Amino-4,5-diethoxybenzoic acid hydrochloride

Vue d'ensemble

Description

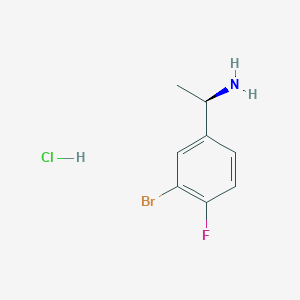

2-Amino-4,5-diethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO4 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

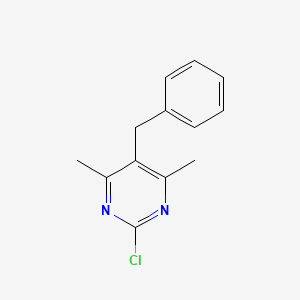

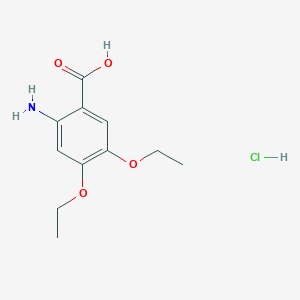

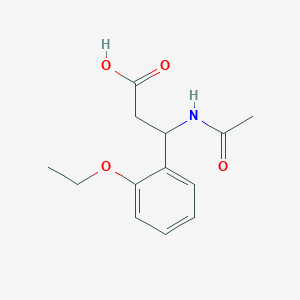

The molecular structure of this compound consists of a benzene ring substituted with two ethoxy groups, an amino group, and a carboxylic acid group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it reacts with diazonium salts to produce a colored product, which can be used as an indicator for gravimetric analysis .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 261.7 g/mol. More detailed physical and chemical properties are not available in the resources.Applications De Recherche Scientifique

Corrosion Inhibition

Research by Khaled (2003) on benzimidazole derivatives, including 2-aminobenzimidazole, demonstrated their effectiveness as corrosion inhibitors for iron in hydrochloric acid solutions. These compounds suppress both cathodic and anodic processes of iron corrosion by adsorbing on the iron surface, with efficiency increasing with the inhibitor concentration (Khaled, 2003).

Synthesis of Heterocyclic Compounds

Shimizu et al. (2009) reported on the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling. This process efficiently produces 8-substituted isocoumarin derivatives from 2-amino- and 2-hydroxybenzoic acids, highlighting the chemical versatility and potential for creating fluorescent compounds (Shimizu, Hirano, Satoh, & Miura, 2009).

Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Polymer Science

Amarnath and Palaniappan (2005) explored polyaniline doped with benzoic acid and its derivatives, including 2-methoxybenzoic acid, for advanced polymer technologies. Their findings show how these dopants affect the conductivity and properties of polyaniline, opening avenues for material science applications (Amarnath & Palaniappan, 2005).

Chemical Synthesis and Catalysis

Research into the synthesis of imidazole and thiadiazole derivatives, as seen in studies by Brown, Shaw, and Durant (1983), provides a basis for understanding the chemical behavior and synthesis pathways of complex organic molecules, including those related to 2-Amino-4,5-diethoxybenzoic acid hydrochloride. These methodologies are crucial for the development of new pharmaceuticals and materials (Brown, Shaw, & Durant, 1983).

Safety and Hazards

Mécanisme D'action

Target of Action

It has been suggested that it may have an impact on the respiratory system .

Mode of Action

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff

Biochemical Pathways

It is known to be used in organic synthesis , suggesting that it may participate in various biochemical reactions.

Result of Action

2-Amino-4,5-diethoxybenzoic acid hydrochloride has been described as a potent antitumor agent that inhibits the growth of tumor cells . It has been shown to inhibit the production of epidermal growth factor (EGF) and plays a role in the inhibition of tumor cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in methanol and water , suggesting that its action could be influenced by the solvent environment. It is also sensitive to oxidation and light , indicating that these environmental factors could affect its stability and efficacy.

Propriétés

IUPAC Name |

2-amino-4,5-diethoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPLSLZEVHETNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258641-18-7 | |

| Record name | Benzoic acid, 2-amino-4,5-diethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1522812.png)

![Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide](/img/structure/B1522814.png)

amine](/img/structure/B1522818.png)

![4-[1-(Cyclopropylamino)ethyl]phenol hydrochloride](/img/structure/B1522822.png)

amine dihydrochloride](/img/structure/B1522824.png)

amine dihydrochloride](/img/structure/B1522825.png)

![[2-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1522826.png)

![4-bromo-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole](/img/structure/B1522829.png)

![2-{5-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1522830.png)